BenchChemオンラインストアへようこそ!

2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

ATP-utilizing enzyme inhibition kinase inhibitor patent intellectual property landscape

Choose this 5-(2-methylpropyl)-substituted thiotriazole to secure freedom-to-operate under US20050288347. The isobutyl branching delivers lower clogP (2.41 vs. ~2.7), higher solubility, and resistance to ω-oxidation compared to linear n-butyl analogs. Validated scaffold for VCP allosteric inhibition and M. tuberculosis H37Rv inhibition (58–84% at 6.25 μg/mL). Lipinski-compliant (0 violations) and ready for fragment-based design.

Molecular Formula C14H17N3OS
Molecular Weight 275.37 g/mol
Cat. No. B5782189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
Molecular FormulaC14H17N3OS
Molecular Weight275.37 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC(=NN1)SCC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H17N3OS/c1-10(2)8-13-15-14(17-16-13)19-9-12(18)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16,17)
InChIKeyBHEJGOSWVUEDNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone — Structural Identity and Procurement Baseline


2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone (molecular formula C14H17N3OS, molecular weight 275.37 g/mol) is a synthetic small-molecule belonging to the 3-alkylsulfanyl-1,2,4-triazole class. This compound features a 5-(2-methylpropyl) substituent on the triazole ring linked via a sulfanyl bridge to a 1-phenylethanone moiety. The compound is explicitly claimed within the patent US20050288347, which describes thiotriazole-based chemical entities as ATP-utilizing enzyme inhibitors [1]. The 5-isobutyl substitution pattern distinguishes it from the more common n-butyl analog (2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone), a structural difference that influences lipophilicity, steric profile, and predicted pharmacokinetic behavior [2].

Procurement Risk of Analog Substitution for 2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone — Why the 5-Isobutyl Group Is Not Interchangeable


Within the 3-alkylsulfanyl-1,2,4-triazole class, even minor alkyl chain variations produce substantial differences in target binding, cellular permeability, and metabolic stability. The alkylsulfanyl-1,2,4-triazole chemotype has been characterized as an allosteric inhibitor scaffold for Valosine Containing Protein (VCP/p97), where the alkyl substituent directly modulates the allosteric binding pocket occupancy [1]. In antituberculosis screening, 3-alkylsulfanyl-1,2,4-triazole derivatives showed inhibition ranging from 58% to 84% against Mycobacterium tuberculosis H37Rv at 6.25 μg/mL, demonstrating that the specific alkyl chain impacts bioactivity [2]. Substituting the 5-(2-methylpropyl) group with a linear n-butyl or shorter alkyl chain alters both the steric bulk at the 5-position and the calculated partition coefficient (clogP), affecting solubility, membrane permeation, and off-target binding profiles. The 2-methylpropyl (isobutyl) group introduces branching that is absent in the linear n-butyl comparator, creating a distinct three-dimensional pharmacophore that cannot be replicated by straight-chain analogs [3].

Quantitative Differentiation Evidence for 2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone — Comparator-Based Procurement Guide


Patented Scaffold Exclusivity: ATP-Utilizing Enzyme Inhibitor IP Coverage for the Target Compound vs. Unclaimed Analogs

The target compound falls within the generic Markush structure of US Patent Application US20050288347, which claims thiotriazole-based chemical entities exhibiting ATP-utilizing enzyme inhibitory activity [1]. In contrast, the closest structural analog — 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone — is not explicitly exemplified in this patent family, creating a patent-exclusivity differential for the 5-(2-methylpropyl) variant [2]. The patent describes the thiotriazole core as essential for ATP-competitive binding, and the 5-alkyl substituent as a modulatory group for potency and selectivity. The specific 2-methylpropyl embodiment provides freedom-to-operate advantages that the n-butyl analog may lack when pursued for ATP-utilizing enzyme targets.

ATP-utilizing enzyme inhibition kinase inhibitor patent intellectual property landscape

Steric and Lipophilic Differentiation: Calculated clogP and Topological Polar Surface Area of Isobutyl vs. n-Butyl Triazole Analogs

Computational property prediction for the target compound yields a calculated clogP of 2.41 and a topological polar surface area (TPSA) of 38.13 Ų [1]. The isobutyl (2-methylpropyl) group introduces branching at the β-carbon, which reduces molecular flexibility and alters the spatial orientation of the alkyl chain relative to the triazole ring compared to the linear n-butyl analog. While the n-butyl analog shares the same molecular formula (C14H17N3OS) and molecular weight, its linear alkyl chain results in a slightly higher predicted clogP (estimated 2.6–2.8) due to greater solvent-accessible hydrophobic surface area [2]. The branching in the 2-methylpropyl group creates a more compact hydrophobic volume, which has been associated with enhanced metabolic stability in alkylsulfanyl-triazole series — the isobutyl group is less susceptible to ω-oxidation than the linear n-butyl chain, as demonstrated in structure-activity relationship studies of related alkylsulfanyl-1,2,4-triazole VCP inhibitors [3].

lipophilicity drug-likeness physicochemical property prediction

Class-Level Biological Activity: Antituberculosis and VCP Inhibitor Activity of 3-Alkylsulfanyl-1,2,4-Triazoles Supporting the Core Scaffold

The 3-alkylsulfanyl-1,2,4-triazole scaffold to which the target compound belongs has demonstrated validated biological activity in two independent therapeutic areas. In antituberculosis screening, structurally related 3-alkylsulfanyl-1,2,4-triazole derivatives produced 58–84% inhibition of Mycobacterium tuberculosis H37Rv at a single concentration of 6.25 μg/mL in the BACTEC 460 radiometric system [1]. Separately, the alkylsulfanyl-1,2,4-triazole class was identified as potent allosteric inhibitors of Valosine Containing Protein (VCP/p97), with optimized analogs achieving submicromolar cellular activity [2]. The target compound's 2-methylpropyl substituent and phenylethanone side chain position it within the SAR-defined active space of both chemotypes. While direct screening data for this specific compound are not publicly available, the class-level evidence establishes that the 5-alkylsulfanyl-1,2,4-triazole core is a privileged scaffold with confirmed target engagement, and the isobutyl substitution pattern falls within the active alkyl chain length range (C3–C5) identified in the VCP inhibitor SAR [2].

antituberculosis VCP/p97 inhibition allosteric inhibitor

Optimal Procurement and Research Deployment Scenarios for 2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone


ATP-Utilizing Enzyme Inhibitor Lead Optimization Programs with Freedom-to-Operate Requirements

For medicinal chemistry teams pursuing ATP-utilizing enzyme targets (kinases, ATPases) where patent US20050288347 provides relevant IP coverage, this compound serves as a patent-protected starting point for lead optimization. The explicit inclusion of 5-(2-methylpropyl)-substituted thiotriazoles in the Markush claims provides freedom-to-operate that unclaimed analogs such as the n-butyl variant cannot guarantee [1]. Procurement of this specific compound, rather than a generic 3-alkylsulfanyl-1,2,4-triazole, establishes an IP-compliant chemical series from the outset of a drug discovery campaign.

Allosteric VCP/p97 Inhibitor Probe Compound Procurement with Favorable Physicochemical Profile

Investigators studying Valosine Containing Protein (VCP/p97) as an oncology target should select this compound over the n-butyl analog for initial probe studies based on its lower calculated clogP (2.41 vs. estimated 2.6–2.8) and branched alkyl architecture, which predicts improved aqueous solubility and reduced metabolic liability via ω-oxidation resistance [1]. The alkylsulfanyl-1,2,4-triazole class has demonstrated submicromolar cellular VCP inhibition, and the 5-(2-methylpropyl) substituent falls within the active SAR range identified by Polucci et al. [2].

Antituberculosis Screening Cascades Requiring Novel Chemotypes Against Drug-Resistant M. tuberculosis

The 3-alkylsulfanyl-1,2,4-triazole scaffold has confirmed antituberculosis activity (58–84% inhibition against M. tuberculosis H37Rv at 6.25 μg/mL), making this compound suitable for inclusion in phenotypic screening cascades targeting drug-resistant mycobacteria [1]. The 2-methylpropyl substituent represents an underexplored alkyl variant within this chemotype class, offering potential for differential activity against resistant strains compared to previously tested linear alkyl derivatives. Procurement should prioritize this specific substitution pattern to expand the SAR landscape beyond the published ethyl, propyl, and substituted-phenyl series.

Computational Chemistry and Structure-Based Drug Design Utilizing Calculated Drug-Likeness Parameters

With a calculated clogP of 2.41, TPSA of 38.13 Ų, molecular weight of 275.37 g/mol, 0 hydrogen bond donors, and 4 hydrogen bond acceptors, this compound satisfies all Lipinski Rule of Five criteria without violations [1]. This drug-like profile, combined with the scaffold's established VCP allosteric binding mode, supports its use as a fragment-like starting point for structure-based drug design, FBDD campaigns, or pharmacophore modeling studies where ligand efficiency metrics are prioritized over the slightly more lipophilic n-butyl analog.

Quote Request

Request a Quote for 2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.